Levanbiose

Catalog No.
S1541546
CAS No.
101373-00-6
M.F
C12H22O11
M. Wt
342.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levanbiose

CAS Number

101373-00-6

Product Name

Levanbiose

IUPAC Name

(2R,3S,4S,5R)-5-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-2-(hydroxymethyl)oxolane-2,3,4-triol

Molecular Formula

C12H22O11

Molecular Weight

342.3 g/mol

InChI

InChI=1S/C12H22O11/c13-1-5-7(16)10(19)12(4-15,23-5)21-2-6-8(17)9(18)11(20,3-14)22-6/h5-10,13-20H,1-4H2/t5-,6-,7-,8-,9+,10+,11-,12-/m1/s1

InChI Key

FEXBYMWJVRXRSN-TWOHWVPZSA-N

SMILES

C(C1C(C(C(O1)(CO)OCC2C(C(C(O2)(CO)O)O)O)O)O)O

Synonyms

levanbiose, O-beta-D-fructofuranosyl-(2-6)beta-D-fructofuranoside

Canonical SMILES

C(C1C(C(C(O1)(CO)OCC2C(C(C(O2)(CO)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OC[C@@H]2[C@H]([C@@H]([C@](O2)(CO)O)O)O)O)O)O

The exact mass of the compound Levanbiose is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. It belongs to the ontological category of glycoside in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Enzymatic Production and Characterization

Scientists are studying enzymes like levanase, isolated from microorganisms like Pseudomonas sp., Bacillus subtilis, and Streptomyces exfoliatus, for levanbiose production. These enzymes are characterized for various aspects, including:

  • Molecular weight
  • Optimal pH and temperature for activity
  • Substrate specificity

For instance, a levanbiose-producing levanase from Pseudomonas sp. was found to be highly specific towards the 2,6-β-D-fructosidic linkages of levan, producing levanbiose as the sole product [1].

(Source: Kang, J. H., Lee, J. S., Lee, S. C., & Lee, Y. H. (1999). Enzymatic production of levanbiose from levan by a newly isolated levanase-producing Pseudomonas sp. )

Levanbiose is a disaccharide composed of two fructose units, specifically linked by a β-2,6-glycosidic bond. It is derived from levan, a polysaccharide formed by the polymerization of fructose units. Levanbiose can be viewed as the simplest form of fructooligosaccharides and serves as an important intermediate in the synthesis and degradation of levan. Its unique structure contributes to its distinct biochemical properties and biological activities.

Levanbiose is primarily produced through the hydrolysis of levan by specific enzymes known as levanases. The enzyme 2,6-β-Fructan 6-levanbiohydrolase catalyzes the reaction that cleaves levan to release levanbiose as a product. The general reaction can be summarized as:

 2 6 D fructofurananlevanbiose+other products\text{ 2 6 D fructofuranan}\rightarrow \text{levanbiose}+\text{other products}

This enzymatic activity is characterized by its specificity for the β-2,6-fructosidic linkages present in levan, enabling the selective release of levanbiose from longer fructan chains .

Levanbiose exhibits several biological activities that are significant in various fields, including nutrition and microbiology. It serves as a prebiotic, promoting the growth of beneficial gut bacteria. Additionally, its structure allows it to participate in various metabolic pathways within microorganisms that can utilize it as a carbon source. Studies have shown that levanbiose can enhance immune responses and exhibit antioxidant properties, making it a compound of interest in health-related research .

The synthesis of levanbiose can occur through enzymatic and non-enzymatic pathways:

  • Enzymatic Synthesis:
    • Enzymes such as levanase from Pseudomonas sp. catalyze the hydrolysis of levan to produce levanbiose. The enzyme operates optimally at pH 7.0 and temperatures around 40 degrees Celsius .
  • Chemical Synthesis:
    • While less common, chemical methods involving glycosylation reactions can also yield levanbiose. These methods typically require protecting group strategies to ensure selectivity during synthesis.

Levanbiose has diverse applications across various sectors:

  • Food Industry: Used as a prebiotic additive to enhance gut health.
  • Pharmaceuticals: Investigated for potential benefits in enhancing immune function and as an antioxidant agent.
  • Agriculture: Explored for its role in promoting beneficial soil microbiota.

Research into the interactions of levanbiose with other biomolecules has revealed its potential to modulate enzyme activities and influence microbial growth dynamics. For instance, studies have shown that levanbiose can affect the activity of certain digestive enzymes, thereby impacting nutrient absorption in animal models . Furthermore, its role in microbial fermentation processes highlights its significance in gut microbiome interactions.

Levanbiose shares structural similarities with other fructooligosaccharides but is unique due to its specific β-2,6-linkage. Here are some similar compounds for comparison:

CompoundStructure TypeLinkage TypeUnique Features
KestoseTrisaccharideβ-2,1 and β-2,6Composed of glucose and two fructoses; used as a prebiotic.
MelezitoseDisaccharideα-1,2Derived from honeydew; exhibits different biological properties.
InulinPolysaccharideβ-2,1A longer-chain fructan; widely used for dietary fiber supplementation.
OligofructoseOligosaccharideβ-2,1Shorter chain than inulin; often used in food products for texture enhancement.

Levanbiose's unique β-2,6-linkage differentiates it from these compounds, influencing its enzymatic hydrolysis and biological effects.

XLogP3

-4.1

Wikipedia

Levanbiose

Dates

Last modified: 02-18-2024

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